2-(Diethylamino)-4H-chromen-4-one
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Overview
Description
2-(Diethylamino)-4H-chromen-4-one is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 . This compound belongs to the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-4H-chromen-4-one typically involves the reaction of 4H-1-benzopyran-4-one with diethylamine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-(Diethylamino)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4H-1-Benzopyran-4-one:
2-Methyl-4H-1-Benzopyran-4-one: This compound has a methyl group instead of the diethylamino group.
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-: This derivative has additional hydroxy and methoxy groups, which can alter its chemical and biological properties.
Uniqueness: The presence of the diethylamino group in 2-(Diethylamino)-4H-chromen-4-one imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
CAS No. |
64965-01-1 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(diethylamino)chromen-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-14(4-2)13-9-11(15)10-7-5-6-8-12(10)16-13/h5-9H,3-4H2,1-2H3 |
InChI Key |
YROQGDCTFDQWPP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C2=CC=CC=C2O1 |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=CC=CC=C2O1 |
64965-01-1 | |
Origin of Product |
United States |
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